molecular formula C6H10N2S B119609 Methyl-(2-methyl-thiazol-4-ylmethyl)-amine CAS No. 144163-81-5

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

Cat. No. B119609
CAS RN: 144163-81-5
M. Wt: 142.22 g/mol
InChI Key: GJHOBSIOQKGKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Infrared Spectroscopic Studies

  • Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and its derivatives have been studied using infra-red spectroscopy in various solvents, revealing insights into molecular associations and vibrational properties of the NH2 group (Davidovics & Chouteau, 1966).

Corrosion Inhibition

  • This compound has shown effectiveness as a corrosion inhibitor for mild steel in acidic environments, with studies highlighting its strong adsorption and barrier film formation capabilities (Yüce et al., 2014).

CO2 Fixation Catalysts

  • Derivatives of methyl-(2-methyl-thiazol-4-ylmethyl)-amine have been utilized as catalysts for the fixation of CO2 onto amines, representing a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).

Antitumor and Antifilarial Agents

  • Certain derivatives have been synthesized and evaluated for their potential as antitumor and antifilarial agents, showing promising results in inhibiting leukemia cell proliferation and displaying in vivo antifilarial activity (Kumar et al., 1993).

Therapeutic Potential

  • Studies have investigated the therapeutic potential of these compounds against Alzheimer's disease and diabetes, supported by in-silico and enzyme inhibitory studies (Ramzan et al., 2018).

Synthesis of Enantiomerically Pure Compounds

  • Research has focused on synthesizing enantiomerically pure 1,3-thiazole derivatives, contributing to the development of stereoselective pharmaceuticals (Gebert & Heimgartner, 2002).

Anticancer Agents

  • Synthesis of benzimidazole–thiazole derivatives, including 4-methyl-1,3-thiazol-2-amine, has shown significant anticancer activity against various cancer cell lines (Nofal et al., 2014).

Organic Synthesis Applications

  • Alpha-metalated isocyanides derived from thiazoles have been used for heterocyclic syntheses and as synthons for primary amines, demonstrating broad applications in organic synthesis (Schöllkopf, 1977).

Antimicrobial and Corrosion Inhibition

  • Benzothiazole derivatives have exhibited antimicrobial activity and potential as corrosion inhibitors, highlighting their dual-purpose applications (Nayak & Bhat, 2023).

Synthesis of Pharmaceutical Side Chains

  • The compound has been used in the synthesis of side chains for pharmaceuticals like cefditoren pivox, illustrating its role in drug development (Zhang Hui-li, 2007).

Chemoselective Acylating Agent

  • N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine, a derivative, serves as a chemoselective acylating agent, crucial for selective synthesis processes (Kim & Yang, 2002).

properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOBSIOQKGKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596678
Record name N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

CAS RN

144163-81-5
Record name N,2-Dimethyl-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144163-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Methyl-4-(chloromethyl)thiazole (2.94 g, CAS#39238-07-8) was dissolved in 40% methylamine (39 mL, 25 equivalents) at 25° C. for 1 h. The mixture was evaporated and purified using 10% methanol/dichloromethane with 0.5% NH4OH to give 2.83 g (99%) of the amine.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

An aqueous solution of methylamine (18 mL, 40%) was treated with the product from Example 109A (2.0 g, 13.5 mmol) in portions over 0.5 hours, stirred at 25° C. for 16 hours, and concentrated. The residue was chromatographed on silica gel eluting with 5% methanol in chloroform to give the title compound (1.23 g, 64% yield).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.